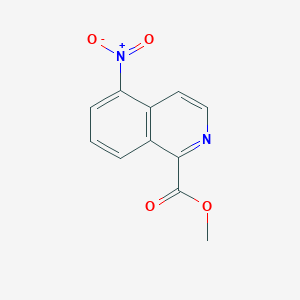

Methyl 5-nitroisoquinoline-1-carboxylate

CAS No.:

Cat. No.: VC14313007

Molecular Formula: C11H8N2O4

Molecular Weight: 232.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H8N2O4 |

|---|---|

| Molecular Weight | 232.19 g/mol |

| IUPAC Name | methyl 5-nitroisoquinoline-1-carboxylate |

| Standard InChI | InChI=1S/C11H8N2O4/c1-17-11(14)10-8-3-2-4-9(13(15)16)7(8)5-6-12-10/h2-6H,1H3 |

| Standard InChI Key | DBWHYNOCECHDDC-UHFFFAOYSA-N |

| Canonical SMILES | COC(=O)C1=NC=CC2=C1C=CC=C2[N+](=O)[O-] |

Introduction

Structural and Chemical Properties

Molecular Architecture

The isoquinoline core consists of a benzene ring fused to a pyridine ring, with substitutions at the 1- and 5-positions distinguishing this compound from related analogs. The nitro group at C5 introduces strong electron-withdrawing effects, polarizing the aromatic system and enhancing electrophilic reactivity. The methyl ester at C1 contributes steric bulk and modulates solubility, as evidenced by log P values of similar nitroisoquinoline esters (1.54–1.86) .

Table 1: Key Physicochemical Properties of Methyl 5-Nitroisoquinoline-1-Carboxylate (Inferred from Analogues)

The nitro group’s resonance effects stabilize negative charge delocalization, making the compound susceptible to nucleophilic aromatic substitution (e.g., with amines or thiols). The ester moiety’s hydrolytic stability depends on pH, with alkaline conditions favoring saponification to the carboxylic acid .

Synthetic Methodologies

Nitration and Esterification

Synthesis typically proceeds via a two-step sequence:

-

Nitration: Isoquinoline derivatives undergo nitration at the 5-position using mixed acids (HNO₃/H₂SO₄), leveraging the directing effects of the existing substituents.

-

Esterification: Carboxylic acid intermediates react with methanol under acidic catalysis (e.g., H₂SO₄) to yield the methyl ester .

A representative protocol for methyl 5-nitroindole-3-carboxylate synthesis achieved a 67% yield via refluxing 5-nitroindole-3-carboxylic acid in methanol with sulfuric acid . While this targets an indole system, the methodology is transferable to isoquinolines, albeit with potential regioselectivity challenges due to differences in aromatic reactivity.

Table 2: Comparative Synthetic Yields for Nitro-Substituted Heterocycles

| Compound | Yield | Conditions |

|---|---|---|

| Methyl 5-nitroindole-3-carboxylate | 67% | H₂SO₄/MeOH, reflux |

| 3-Aminoquinoline-5-carboxylate | 97% | Pd/C hydrogenation |

Reactivity and Functionalization

Hydrolytic Stability

Ester hydrolysis to the carboxylic acid is pH-dependent, with pseudo-first-order kinetics observed in alkaline media. For methyl 5-nitroindole-3-carboxylate, hydrolysis at pH 12 produced a bathochromic shift in UV absorption (λ<sub>max</sub> 320 nm → 366 nm) , suggesting similar behavior for the isoquinoline analog.

Pharmacological and Industrial Applications

Medicinal Chemistry

Nitroisoquinolines exhibit broad bioactivity, including:

-

Antimicrobial effects: Disruption of microbial electron transport chains via nitro group reduction.

-

Anticancer potential: Topoisomerase inhibition observed in nitroaromatic compounds.

Materials Science

The planar aromatic system and electron-deficient nitro group make this compound a candidate for:

-

Organic semiconductors: Charge transport studies in thin-film transistors.

-

Coordination complexes: Ligand design for transition metal catalysts.

Computational and Experimental Data Gaps

Despite advances in related compounds, critical gaps persist for methyl 5-nitroisoquinoline-1-carboxylate:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume